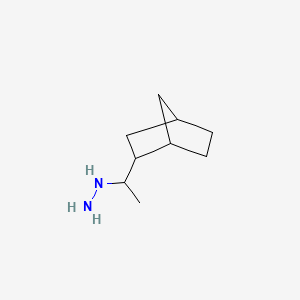
Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H7Cl2NO3 It is a derivative of phenylacetic acid, characterized by the presence of amino, dichloro, and hydroxy functional groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid typically involves the chlorination of 4-hydroxyphenylacetic acid followed by amination. One common method includes the reaction of 4-hydroxyphenylacetic acid with chlorine in the presence of acetic acid to introduce the dichloro groups. The resulting 3,5-dichloro-4-hydroxyphenylacetic acid is then treated with ammonia or an amine to introduce the amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The dichloro groups can be reduced to chloro or hydrogen groups.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the dichloro groups can yield mono-chloro or fully dechlorinated derivatives.
Scientific Research Applications
Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function. The dichloro groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Amino(4-hydroxyphenyl)acetic acid: Lacks the dichloro groups, resulting in different chemical properties and biological activities.
3,5-Dichloro-4-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amino group.
4-Hydroxyphenylacetic acid: Lacks both the amino and dichloro groups, resulting in different reactivity and applications.
Uniqueness
Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and dichloro groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
37409-29-3 |
|---|---|
Molecular Formula |
C8H7Cl2NO3 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
2-amino-2-(3,5-dichloro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO3/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,12H,11H2,(H,13,14) |
InChI Key |
XNKWTOZWDSBIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12437628.png)
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B12437629.png)

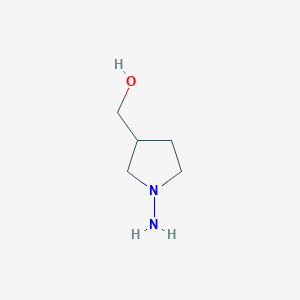


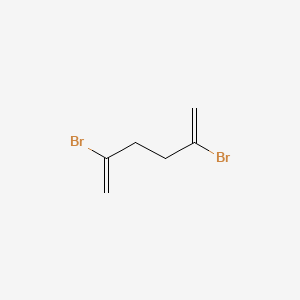


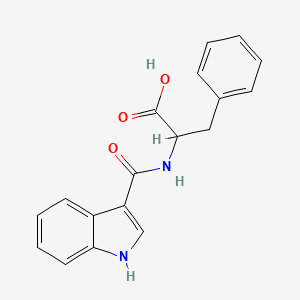
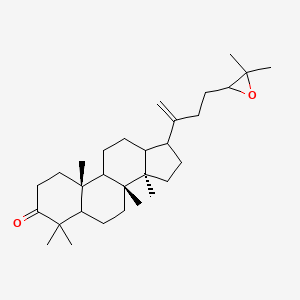

![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
